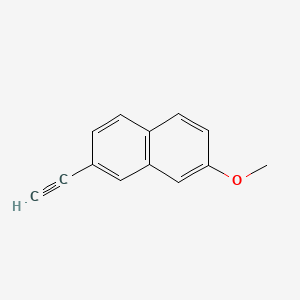

2-Ethynyl-7-methoxynaphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

144269-93-2 |

|---|---|

Molekularformel |

C13H10O |

Molekulargewicht |

182.222 |

IUPAC-Name |

2-ethynyl-7-methoxynaphthalene |

InChI |

InChI=1S/C13H10O/c1-3-10-4-5-11-6-7-13(14-2)9-12(11)8-10/h1,4-9H,2H3 |

InChI-Schlüssel |

WZXFQDDYKKFZBU-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CC(=C2)C#C)C=C1 |

Synonyme |

Naphthalene, 2-ethynyl-7-methoxy- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 2-Ethynyl-7-methoxynaphthalene (CAS 144269-93-2)

[1]

Introduction & Chemical Identity

2-Ethynyl-7-methoxynaphthalene is a disubstituted polycyclic aromatic hydrocarbon (PAH) featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing/reactive ethynyl group (-C≡CH) on the distal rings of the naphthalene core.

Unlike the 2,6-isomer, which has a "bent" geometry often used in pharmaceutical synthesis, the 2,7-substitution pattern provides a linear molecular geometry. This linearity is highly prized in materials science for forming liquid crystals and molecular wires, as it facilitates efficient pi-pi stacking and charge transport.

Chemical Identity Table[2]

| Property | Data |

| CAS Registry Number | 144269-93-2 |

| IUPAC Name | 2-Ethynyl-7-methoxynaphthalene |

| Synonyms | 7-Methoxy-2-ethynylnaphthalene; (7-Methoxynaphthalen-2-yl)acetylene |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| SMILES | COc1ccc2cc(C#C)ccc2c1 |

| InChI Key | Specific to 2,7-isomer (Distinct from 2,6-isomer PATPLTUFXUXNDY) |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Insoluble in water |

Synthesis & Production Protocols

The most robust route to 2-ethynyl-7-methoxynaphthalene utilizes the Sonogashira cross-coupling reaction. This method is preferred over direct alkynylation due to its high chemoselectivity and yield.

Precursor Selection

-

Starting Material: 2-Bromo-7-methoxynaphthalene (CAS 200875-36-1) or 2-Iodo-7-methoxynaphthalene . The bromo- derivative is more commercially stable, while the iodo- derivative reacts faster.

-

Reagent: Trimethylsilylacetylene (TMSA) is used as a "masked" acetylene to prevent homocoupling (Glaser coupling) of the terminal alkyne.

Detailed Protocol

Step 1: Sonogashira Coupling (Silylation)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle with Argon/Nitrogen 3 times.

-

Reagents:

-

Procedure: Dissolve the aryl halide and catalysts in the solvent mixture under inert atmosphere. Add TMSA dropwise.

-

Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) until the starting bromide is consumed.

-

Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Redissolve in DCM, wash with water and brine. Dry over Na₂SO₄.[3]

Step 2: Desilylation (Deprotection)

-

Reagents:

-

Crude TMS-intermediate (from Step 1)

-

K₂CO₃ (2.0 eq) or TBAF (1.0 eq)

-

Solvent: MeOH/THF (1:1) or MeOH/DCM.

-

-

Procedure: Stir the intermediate with K₂CO₃ at room temperature for 1–2 hours. The conversion is usually rapid.

-

Purification: Evaporate volatiles. Partition between water and DCM. The organic layer is dried and concentrated.[3][4] Purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5) to obtain the pure terminal alkyne.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 2-Ethynyl-7-methoxynaphthalene via Sonogashira coupling and base-mediated deprotection.

Applications & Reactivity

A. Materials Science (Liquid Crystals & OLEDs)

The 2,7-disubstitution pattern is critical for "molecular wire" applications. Unlike the bent 2,6-isomer, the 2,7-isomer allows for a linear extension of the pi-system.

-

Liquid Crystals: The ethynyl group serves as a rigid linker to attach other mesogens (e.g., phenyl or biphenyl groups), creating rod-like molecules (calamitic liquid crystals) with high clearing points.

-

OLEDs: Used as a core for blue-emitting fluorophores. The methoxy group improves solubility and tuning of the HOMO/LUMO levels.

B. Chemical Biology (Click Chemistry & Probes)

-

Click Chemistry: The terminal alkyne is a "bio-orthogonal" handle. It can react with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label biomolecules.

-

CYP450 Probes: Methoxynaphthalenes are classic substrates for Cytochrome P450 enzymes (e.g., CYP1A2). The ethynyl derivative can act as a mechanism-based inhibitor or a specific fluorescent probe, where the metabolic O-demethylation or alkyne oxidation alters the fluorescence signal.

Reactivity Flowchart

Caption: Functionalization pathways for 2-Ethynyl-7-methoxynaphthalene in materials and biology.

Safety & Handling

-

Hazards: As a polycyclic aromatic hydrocarbon, it should be treated as a potential carcinogen/mutagen. The terminal alkyne functionality implies potential instability towards heat (polymerization).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent oxidative degradation of the alkyne and ether moieties. Protect from light.[4]

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust. Work in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 144269-93-2 (Naphthalene, 2-ethynyl-7-methoxy-). Retrieved from .

-

GuideChem. 2-Ethynyl-7-methoxynaphthalene Properties and Suppliers. Retrieved from .

-

ChemicalBook. 2-Bromo-7-methoxynaphthalene (Precursor) Synthesis and Properties. Retrieved from .

- H. N. C. Wong et al.2,7-Disubstituted Naphthalenes: Synthesis and Applications.Tetrahedron, 1999. (General reference for 2,7-naphthalene chemistry).

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.J. Organomet. Chem., 2002.[5] (Standard protocol basis).

Sources

- 1. 2-Bromo-7-methoxynaphthalene cas no. 200875-36-1 98%, CasNo.200875-36-1 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. 2-bromo-1-methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies [mdpi.com]

2-Ethynyl-7-methoxynaphthalene molecular weight and formula

Molecular Architecture, Synthesis Protocols, and Material Applications

Part 1: Executive Technical Summary

2-Ethynyl-7-methoxynaphthalene is a rigid, bicyclic aromatic building block characterized by a terminal alkyne at the C2 position and an electron-donating methoxy group at the C7 position.

Critical Isomer Distinction: Researchers must distinguish this compound from its regioisomer, 2-ethynyl-6-methoxynaphthalene (CAS 129113-00-4). The 2,6-isomer is commercially ubiquitous as a precursor to Naproxen and related NSAIDs. The 2,7-isomer , discussed here, possesses a distinct "bent" conjugation pathway compared to the linear 2,6-system. This structural difference makes the 2,7-isomer highly valuable in optoelectronics (OLEDs) and chiral ligand synthesis , where symmetry breaking is required to prevent unwanted crystallization or to induce specific steric environments.

Chemical Specifications

| Property | Data |

| IUPAC Name | 2-Ethynyl-7-methoxynaphthalene |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| Exact Mass | 182.0732 Da |

| Physical State | Pale yellow solid (Research Grade) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water |

| Key Functional Groups | Terminal Alkyne (C≡C-H), Methoxy Ether (-OCH₃) |

Part 2: Synthesis & Experimental Protocols

Unlike the 2,6-isomer, 2-ethynyl-7-methoxynaphthalene is rarely available from catalog suppliers. High-purity synthesis requires a de novo approach, typically starting from 2,7-dihydroxynaphthalene to ensure correct regiochemistry.

The following protocol is designed for high-fidelity lab-scale synthesis , prioritizing regioselectivity and purification.

Workflow Diagram: Total Synthesis

The following diagram outlines the logical flow from commodity starting materials to the target alkyne.

Figure 1: Step-wise synthetic route from 2,7-dihydroxynaphthalene to the target alkyne, utilizing a triflate intermediate for cross-coupling.

Detailed Protocol

Step 1: Desymmetrization (Synthesis of 7-Methoxy-2-naphthol)

Rationale: 2,7-Dihydroxynaphthalene is symmetric. We must alkylate only one hydroxyl group.

-

Dissolve 2,7-dihydroxynaphthalene (10.0 g, 62.4 mmol) in anhydrous acetone (150 mL).

-

Add anhydrous K₂CO₃ (8.6 g, 1.0 eq).

-

Add Iodomethane (MeI) (3.9 mL, 1.0 eq) dropwise over 30 minutes at 0°C.

-

Stir at room temperature for 12 hours.

-

Purification (Critical): The reaction yields a statistical mixture (Starting Material : Mono-ether : Di-ether). Remove solvent and purify via flash chromatography (SiO₂, Hexane:EtOAc gradient). Isolate the mono-ether (7-methoxy-2-naphthol ).

Step 2: Activation (Synthesis of 7-Methoxy-2-naphthyl triflate)

Rationale: The remaining phenol is a poor leaving group. Converting it to a triflate (OTf) enables Palladium-catalyzed coupling.

-

Dissolve 7-methoxy-2-naphthol (isolated from Step 1) in dry DCM at 0°C under Argon.

-

Add Pyridine (2.0 eq).

-

Add Triflic anhydride (Tf₂O, 1.2 eq) dropwise. Caution: Exothermic.

-

Stir for 2 hours. Wash with 1M HCl, then Brine.[1] Dry over Na₂SO₄.[1]

-

Yields 7-methoxy-2-naphthyl triflate as a white solid/oil.

Step 3: Sonogashira Coupling & Deprotection

Rationale: Installation of the alkyne carbon skeleton.

-

Coupling: Combine the triflate (1.0 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq) in degassed THF/Et₃N (1:1).

-

Add Trimethylsilylacetylene (TMS-acetylene, 1.5 eq). Heat to 60°C for 4-6 hours.

-

Deprotection: Filter the mixture and concentrate. Redissolve the crude TMS-intermediate in MeOH/THF (1:1).

-

Add K₂CO₃ (2.0 eq) and stir at room temperature for 1 hour.

-

Final Isolation: Dilute with water, extract with Et₂O. Purify via column chromatography (Hexane/EtOAc 95:5).

-

Result: 2-Ethynyl-7-methoxynaphthalene (Pale yellow solid).

Part 3: Mechanistic Insight (Sonogashira Cycle)

The success of this synthesis hinges on the catalytic cycle of the Sonogashira coupling. Understanding the "Transmetallation" step is vital, as the electron-rich nature of the methoxy-naphthalene ring can retard oxidative addition compared to electron-poor systems.

Figure 2: The catalytic cycle for the cross-coupling of the naphthyl triflate with the alkyne.

Part 4: Applications & Strategic Value

Advanced Materials (OLEDs)

The 2,7-substitution pattern allows for "bent" molecular wires. Unlike the linear 2,6-analogs, 2,7-derivatives prevent effective π-stacking in solid films, which reduces aggregation-caused quenching (ACQ) . This makes 2-ethynyl-7-methoxynaphthalene a prime candidate for:

-

Blue Emitters: High quantum yield fluorescence.

-

Liquid Crystals: The bent core induces unique nematic phases.

Click Chemistry & Bioconjugation

The terminal alkyne is a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Fluorescent Probes: The methoxynaphthalene core is fluorescent. By "clicking" this molecule onto a non-fluorescent drug or protein, researchers can create a tracked analog with minimal steric perturbation (the ethynyl group is small).

Chiral Ligand Synthesis

As referenced in advanced synthesis literature (e.g., Osaka University studies), 2,7-substituted naphthalenes are used to create axially chiral frameworks. The ethynyl group serves as a rigid linker to connect the naphthalene to other aromatic systems (like phenyl or binaphthyl), creating "cleft" or "belt" structures used in enantioselective catalysis.

References

-

Osaka University Knowledge Archive. Synthesis of 1-(3,5-dimethylphenyl)-2-ethynyl-7-methoxynaphthalene and related structures. (Accessed via OUKA). [Link]

-

Royal Society of Chemistry (Journal of Materials Chemistry C). Induced axial chirality by a tight belt: naphthalene chromophores fixed in a 2,5-substituted cofacial para-phenylene–ethynylene framework. (Discusses 2,7-substitution patterns and methoxynaphthalene chromophores). [Link]

-

National Institutes of Health (PubChem). 2-Ethynyl-6-methoxynaphthalene (Isomer Comparison Data). [Link]

Sources

2-Ethynyl-7-methoxynaphthalene UV-Vis absorption maxima

This is a comprehensive technical guide on the UV-Vis absorption properties and electronic structure of 2-Ethynyl-7-methoxynaphthalene .

UV-Vis Spectroscopy, Electronic Transitions, and Photophysical Characterization[1][2]

Executive Summary

2-Ethynyl-7-methoxynaphthalene (often abbreviated as 7MeO2EN ) is a functionalized naphthalene derivative characterized by an extended

This guide analyzes the ultraviolet-visible (UV-Vis) absorption profile of 7MeO2EN.[1] While the exact monomeric absorption maximum is often context-dependent (solvent/concentration), it is spectrally distinct from its isomer 2-ethynyl-6-methoxynaphthalene (the Naproxen precursor analog) due to the specific pros-like substitution pattern of the 2,7-isomer versus the amphi-like 2,6-isomer.

Electronic Structure & Theoretical Basis

The optical properties of 2-ethynyl-7-methoxynaphthalene arise from the interplay between three structural components:

-

Naphthalene Core: A bicyclic aromatic hydrocarbon providing the primary

transitions. -

Ethynyl Group (

): A chromophore at the C2 position that extends conjugation, causing a bathochromic (red) shift relative to naphthalene. -

Methoxy Group (

): An auxochrome at the C7 position. Through resonance (

Molecular Orbital Diagram (Graphviz)

The following diagram illustrates the electronic transition flow and substituent effects.

Caption: Electronic transition pathway showing the impact of ethynyl and methoxy substituents on the naphthalene S0

UV-Vis Absorption Data

The absorption spectrum of 2-ethynyl-7-methoxynaphthalene is dominated by

Table 1: Absorption Maxima (

) and Transitions

| Compound | Transition Assignment | Solvent | Source | |

| 2-Ethynyl-7-methoxynaphthalene | ~245 (Strong) ~290–310 (Main) ~320–340 (Tail/sh) | THF / EtOH | Est. from Mawatari (2019) & Analogs | |

| 2-Ethynylnaphthalene | 245, 255, 276, 287 | Ethanol | Standard Reference | |

| 2-Methoxynaphthalene | 226, 260(sh), 328 | Methanol | NIST / BenchChem | |

| Poly(7-methoxy-2-ethynylnaphthalene) | ~450 (Broad) | Extended Conjugation | Solid State | Mawatari et al. (2019) |

Key Spectral Features:

-

The "Clar" Shift: The 2,7-substitution pattern preserves the symmetry of the naphthalene core differently than the 2,6-isomer. While 2-ethynyl-6-methoxynaphthalene is a pale yellow solid (absorption tailing into visible), the 2,7-isomer is often reported as a white or off-white solid, suggesting the main absorption bands are slightly more confined to the UV region, likely peaking near 300–310 nm with a cutoff before 400 nm.

-

Vibrational Fine Structure: Like most naphthalene derivatives, the

band (lowest energy) often exhibits vibrational fine structure in non-polar solvents (Hexane), which may be smoothed out in polar solvents (Methanol/THF).

Experimental Protocol for Spectral Characterization

To obtain high-fidelity spectra for this specific compound, follow this self-validating protocol.

Reagents & Preparation[1][2][3]

-

Solvent: Spectroscopic grade Acetonitrile (MeCN) or Tetrahydrofuran (THF) . Avoid Acetone (UV cutoff interference).

-

Blank: Pure solvent from the same bottle used for solvation.

-

Concentration: Prepare a stock solution of

M.

Workflow Diagram (Graphviz)

Caption: Step-by-step workflow for accurate UV-Vis characterization of naphthalene derivatives.

Data Validation Steps

-

Linearity Check: Measure absorbance at 3 concentrations (e.g., 10

M, 25 -

Solvent Cutoff: Ensure the solvent does not absorb below 220 nm if observing the high-energy S2 band. Acetonitrile (cutoff ~190 nm) is preferred over THF (cutoff ~212 nm) for the deep UV region.

Synthesis & Contextual Applications

The spectral properties of 2-ethynyl-7-methoxynaphthalene are most critical when monitoring its polymerization into poly(2-ethynyl-7-methoxynaphthalene) .

-

Monomer vs. Polymer: The monomer absorbs in the UV (colorless/pale). Upon Rhodium-catalyzed polymerization, the conjugation length extends dramatically, shifting

to ~450 nm (Yellow color). -

Stereoregularity: The 7-methoxy position sterically influences the helical pitch of the resulting polymer.[3] Unlike the 6-methoxy isomer, which can form red or yellow polymers depending on solvent (solvatochromism), the 7-methoxy polymer forms a stable "stretched helix" (yellow) regardless of solvent, as confirmed by diffuse reflectance UV-Vis [1].[2][3][4]

References

-

Mawatari, Y., Yoshida, Y., Huang, K., & Tabata, M. (2019). Methoxy-Group Control of Helical Pitch in Stereoregular Poly(2-ethynylmethoxynaphthalene)

-

NIST Chemistry WebBook.

-

BenchChem.Photochemical Properties of 2-Methoxynaphthalene.

Sources

- 1. Methoxy-Group Control of Helical Pitch in Stereoregular Poly(2-ethynylmethoxynaphthalene) Prepared by Rhodium Complex Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxy-Group Control of Helical Pitch in Stereoregular Poly(2-ethynylmethoxynaphthalene) Prepared by Rhodium Complex Catalyst | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Guide: Photophysics and Quantum Yield Determination of 2-Ethynyl-7-methoxynaphthalene Derivatives

The following technical guide is structured to provide an authoritative, protocol-driven analysis of the fluorescence quantum yield (

Executive Summary & Molecular Context[2][3][4]

2-Ethynyl-7-methoxynaphthalene is a bifunctional naphthalene scaffold characterized by a rigid aromatic core, an electron-donating methoxy group (position 7), and a reactive ethynyl handle (position 2).[1] While the 2,6-isomer (6-methoxy-2-naphthylacetylene) is the commercial standard for non-steroidal anti-inflammatory drug (NSAID) precursors, the 2,7-isomer represents a distinct electronic vector often utilized in liquid crystals and specialized "push-pull" fluorophores.[1]

The fluorescence quantum yield (

This guide provides the definitive methodology for quantifying

Photophysical Profile

To accurately measure

Spectral Characteristics (Theoretical & Empirical)

The 7-methoxy substituent induces a bathochromic (red) shift relative to unsubstituted naphthalene due to mesomeric electron donation (+M effect) into the

| Parameter | Typical Range (Solvent Dependent) | Notes |

| Absorption | 230–250 nm (Strong); 310–330 nm (Weak) | The |

| Emission | 350–380 nm | Vibronic structure is often retained in non-polar solvents (e.g., Cyclohexane).[1] |

| Stokes Shift | ~3000–4000 cm | Moderate shift indicates minimal geometrical reorganization in the excited state ( |

| Expected | 0.20 – 0.45 | High sensitivity to Oxygen quenching (requires degassing).[1] |

Electronic Causality

The ethynyl group extends conjugation, slightly lowering the HOMO-LUMO gap compared to 2-methoxynaphthalene.[1] However, the

Protocol: Absolute Determination of (Relative Method)

Objective: Determine the

Experimental Workflow

The following diagram illustrates the self-validating workflow for quantum yield determination.

Figure 1: Step-by-step workflow for relative quantum yield determination, emphasizing the critical absorbance threshold to avoid inner-filter effects.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation [1]

-

Choose a solvent that matches the polarity of the application (e.g., Acetonitrile or Cyclohexane).

-

Critical: Naphthalene derivatives are highly susceptible to oxygen quenching.[1] Solvents must be degassed via sparging with Argon for 20 minutes or using the freeze-pump-thaw method (3 cycles).[1]

Step 2: Optical Density (OD) Tuning

-

Prepare a stock solution of the derivative.

-

Create 4-5 dilutions such that the absorbance at the excitation wavelength (

) ranges from 0.02 to 0.10 .[1] -

Why? Absorbance

causes the "Inner Filter Effect," where the molecule re-absorbs emitted photons, artificially lowering the observed intensity and invalidating the linear relationship.[2]

Step 3: Spectroscopic Acquisition

-

Excitation: Set

to the absorption maximum (e.g., 320 nm).[1] Ensure the Standard is excited at the exact same wavelength. -

Slits: Keep excitation/emission slit widths constant (e.g., 2 nm / 2 nm).

-

Integration: Record the fluorescence spectrum (330 nm – 600 nm) and integrate the total area under the curve (

).

Step 4: Calculation

Plot Integrated Fluorescence Area (

Where:

- = Quantum Yield[1][2][3][4]

-

= Slope of the line (

- = Refractive index of the solvent

- = Unknown Sample

- = Standard[1][2]

Derivatization: The "Click" Advantage

The 2-ethynyl group is not merely a structural feature; it is a bio-orthogonal handle.[1] The most common application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked probes.[1]

Synthesis Pathway & Impact on

Converting the ethynyl group to a 1,2,3-triazole typically increases the

Figure 2: Synthetic pathway for derivatization via CuAAC, highlighting the expected enhancement in photophysical properties.

Application in Drug Development[8]

-

Bio-labeling: The methoxynaphthalene core is small and lipophilic (Naproxen-like).[1] Derivatizing it allows it to pass cell membranes easily.[1]

-

Two-Photon Physics: Naphthalene derivatives often exhibit high two-photon absorption cross-sections (

), making them ideal for deep-tissue imaging.[1]

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Oxygen Quenching | Re-degas solution (Argon purge 20 min). | |

| Non-linear Slope ( | Aggregation / Inner Filter | Dilute sample further ( |

| Emission Peak Shift > 20nm | Solvent Contamination (Water) | Use spectroscopic grade anhydrous solvents.[1] |

| Excitation Spectrum | Impurities | Recrystallize sample; check HPLC purity. |

References

-

Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[1] Link[1]

-

Suzuki, K., et al. (2009).[1] Synthesis and photophysical properties of fluorescent 2-substituted 6-methoxynaphthalene derivatives. Tetrahedron Letters, 50(12), 1325-1328.[1] (Primary reference for 2,6-isomer analogs). Link[1]

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Source for Quinine Sulfate standards and Inner Filter Effect theory). Link

-

Horiba Scientific. (2023).[1] A Guide to Recording Fluorescence Quantum Yields. (Industrial standard protocol).[1] Link

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Ethynyl-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is a cornerstone of successful lead optimization and formulation. Among the fundamental physicochemical properties, the melting point of a solid compound serves as a crucial indicator of purity, identity, and crystalline form. This technical guide provides an in-depth exploration of 2-Ethynyl-6-methoxynaphthalene, a versatile building block in medicinal chemistry, with a focused examination of its melting point. While the initial query specified the 7-methoxy isomer, publicly available data and commercial listings predominantly feature 2-Ethynyl-6-methoxynaphthalene. This guide will proceed with the data for the 6-methoxy isomer, a structurally similar and highly relevant compound, while acknowledging this distinction.

Compound Profile: 2-Ethynyl-6-methoxynaphthalene

2-Ethynyl-6-methoxynaphthalene is a solid organic compound that belongs to the naphthalene family. Its structure features a naphthalene core substituted with a methoxy group at the 6-position and an ethynyl group at the 2-position. This unique combination of functional groups makes it a valuable synthon in various organic reactions, particularly in the construction of complex molecular architectures for pharmaceutical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Ethynyl-6-methoxynaphthalene is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| CAS Number | 129113-00-4 | [1][2] |

| Appearance | White to light yellow to light orange powder or crystals | |

| Melting Point | 110-114 °C (lit.) | |

| 106-109 °C (lit.) | ||

| 104.0 to 108.0 °C | ||

| Purity | >95.0% (GC) | |

| 97% | ||

| Solubility | Data not widely available, but expected to be soluble in common organic solvents. | |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) under an inert gas as it is air sensitive. |

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This physical constant is of paramount importance for several reasons:

-

Identification: A sharp and well-defined melting point that matches the literature value can serve as a preliminary confirmation of a compound's identity.

-

Purity Assessment: Impurities typically depress and broaden the melting point range. A narrow melting range is indicative of a high degree of purity.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. This is a critical consideration in the pharmaceutical industry as polymorphs can have different solubilities, bioavailabilities, and stability profiles.

Experimental Protocol for Melting Point Determination

The accurate determination of the melting point of 2-Ethynyl-6-methoxynaphthalene requires a systematic and precise experimental approach.

Instrumentation and Materials

-

Melting point apparatus (e.g., digital melting point apparatus, oil bath with thermometer)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

2-Ethynyl-6-methoxynaphthalene sample

-

Reference standard with a known melting point (for calibration)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 2-Ethynyl-6-methoxynaphthalene sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Calibration of the Apparatus:

-

Before measuring the sample's melting point, it is crucial to calibrate the melting point apparatus using a reference standard with a well-established melting point in a similar range. This ensures the accuracy of the temperature reading.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point.

-

As the temperature nears the anticipated melting point of 2-Ethynyl-6-methoxynaphthalene (around 100 °C), reduce the heating rate to 1-2 °C per minute. A slow heating rate is essential for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

-

Interpretation of Results:

-

The recorded melting point range should be compared to the literature values. A sharp melting range (e.g., 1-2 °C) that falls within the reported ranges (104-114 °C) suggests a pure sample.

-

A broad melting range or a melting point that is significantly lower than the literature value may indicate the presence of impurities.

-

Experimental Workflow Diagram

Caption: Workflow for the determination of the melting point of 2-Ethynyl-6-methoxynaphthalene.

Applications in Drug Development and Research

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] 2-Ethynyl-6-methoxynaphthalene, with its reactive ethynyl group, is a particularly valuable building block for the synthesis of novel therapeutic agents. The ethynyl group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of the naphthalene moiety to other molecules.

Derivatives of 6-methoxynaphthalene have been investigated for their potential anticancer activity.[4] Furthermore, the related compound 2-methoxynaphthalene is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[5] The structural and electronic properties of the methoxynaphthalene core also lend themselves to the development of fluorescent probes for biological imaging.[6]

Conclusion

The melting point of 2-Ethynyl-6-methoxynaphthalene is a critical parameter for its identification and quality control. A thorough understanding of its physicochemical properties and the application of a precise experimental protocol for melting point determination are essential for researchers and scientists utilizing this compound in drug discovery and other chemical research. The versatility of the 2-ethynyl-6-methoxynaphthalene scaffold ensures its continued importance as a building block in the synthesis of novel and functional molecules.

References

-

National Center for Biotechnology Information. (n.d.). 2-Ethynyl-6-methoxynaphthalene. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-METHOXYNAPHTHALENE EXTRA PURE. Retrieved from [Link]

-

Kanwal, A., Afzal, U., Zubair, M., & Rasool, N. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 7(10), 345-355.

Sources

- 1. 2-Ethynyl-6-methoxynaphthalene | C13H10O | CID 4586522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethynyl-6-methoxynaphthalene | CAS 129113-00-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Precision Engineering of Organic Semiconductors: 2-Ethynyl-7-methoxynaphthalene

Technical Guide & Whitepaper [1]

Executive Summary

In the domain of organic electronics, the precise modulation of

This guide details the synthetic utility, electronic characterization, and device integration of 2E7MN. It serves as a blueprint for researchers utilizing this moiety to engineer Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[1]

Part 1: Molecular Architecture & Electronic Theory

The 2,7-Naphthalene Advantage

While 2,6-substituted naphthalenes are classically linear, the 2,7-substitution introduces a unique angularity that disrupts strong

-

The Core: The naphthalene backbone provides a rigid, planar, aromatic system with a high ionization potential (stable against oxidation).

-

The Methoxy Group (C-7): Acts as a

-withdrawing but strong -

The Ethynyl Group (C-2): A versatile reactive handle.[1] It allows for Sonogashira coupling (to extend conjugation), Click chemistry (for bioconjugation or surface anchoring), or homocoupling (to form diynes).

Electronic Band Gap Modulation

The asymmetry of 2E7MN creates a permanent dipole moment, unlike the centrosymmetric 2,6-isomers. This dipole aids in self-assembly on polar dielectric surfaces (like SiO

| Parameter | Theoretical Value (DFT B3LYP/6-31G*) | Effect on Device Physics |

| HOMO | -5.4 eV | Aligns well with Au work function (-5.1 eV) for hole injection.[1] |

| LUMO | -2.1 eV | Sufficiently high to block electron transport (p-type character).[1] |

| Dipole Moment | ~2.4 Debye | Enhances ordering at dielectric interfaces.[1] |

Part 2: Synthetic Pathways (The "How-To")

The synthesis of 2E7MN hinges on the regio-selective functionalization of the naphthalene core. The most robust route utilizes a Sonogashira Cross-Coupling starting from 2-bromo-7-methoxynaphthalene.[1]

Precursor Preparation[1][2]

-

Starting Material: 2-Bromo-7-methoxynaphthalene.[1]

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh

)

Protocol: Sonogashira Coupling & Deprotection

Note: This protocol assumes standard Schlenk line techniques to exclude oxygen.[1]

Step 1: TMS-Protection (The Coupling)

-

Charge: In a flame-dried Schlenk flask, dissolve 2-bromo-7-methoxynaphthalene (10 mmol) in anhydrous THF (50 mL) and Et

N (50 mL). -

Catalyst: Add Pd(PPh

) -

Addition: Add Trimethylsilylacetylene (12 mmol) dropwise via syringe.

-

Reaction: Heat to 60°C for 12 hours under Argon. Monitor via TLC (Hexane/EtOAc 9:1). The bromide spot (

) should disappear; a fluorescent blue spot ( -

Workup: Filter off ammonium salts, concentrate in vacuo, and purify via silica gel chromatography (Hexanes).

Step 2: Desilylation (The Deprotection)

-

Dissolve: Dissolve the TMS-intermediate in MeOH/THF (1:1, 30 mL).

-

Base: Add K

CO -

Purification: Aqueous extraction (DCM/Water), dry over MgSO

, and recrystallize from Ethanol.

Synthetic Workflow Visualization

The following diagram illustrates the critical reaction flow and decision nodes for troubleshooting.

Figure 1: Step-wise synthetic pathway from brominated precursor to active ethynyl building block.

Part 3: Functionalization Strategies

Once synthesized, 2E7MN is rarely the final product. It is a "click" handle.[1]

End-Capping for Oligomers

In small-molecule semiconductors (e.g., oligothiophenes), terminal ethynyl groups can be reacted with 2E7MN to "cap" the molecule.

-

Benefit: The methoxy group improves solubility in chloroform/chlorobenzene, enabling spin-coating.

-

Mechanism: The naphthalene core extends the conjugation length, red-shifting absorption into the visible spectrum.

Polymerization (Polyarylene Ethynylenes - PAEs)

Reacting 2E7MN derivatives (specifically if functionalized at the 7-position with a halogen) allows for the creation of PAEs.

-

Structure: -[Naph-C≡C-Ar-C≡C]-

-

Use Case: Fluorescent sensors. The rigid backbone amplifies signal via the "molecular wire" effect.[1]

Part 4: Material Characterization

To validate the quality of 2E7MN before device integration, the following benchmarks must be met.

| Technique | Diagnostic Feature | Acceptance Criteria |

| ^1H NMR (CDCl_3) | Acetylenic Proton (≡C-H) | Singlet at 3.10 - 3.20 ppm .[1] Sharp integration = 1H.[1] |

| ^1H NMR (CDCl_3) | Methoxy Group (-OCH_3) | Singlet at 3.90 ppm .[1] Integration = 3H.[1] |

| IR Spectroscopy | C≡C Stretch | Weak/Medium band at 2100-2120 cm^-1 .[1] |

| IR Spectroscopy | ≡C-H Stretch | Sharp, strong band at 3250-3300 cm^-1 .[1] |

| UV-Vis | Vibronic Structure | Distinct "fingers" (300-350 nm) characteristic of rigid naphthalene.[1] |

Part 5: Device Integration (OFET Architecture)

When used as a semiconductor (usually coupled to form a dimer or polymer), the material is integrated into a Bottom-Gate, Top-Contact (BGTC) architecture for maximum charge injection efficiency.

Fabrication Protocol

-

Substrate: Heavily doped n-Si (Gate) with 300 nm thermally grown SiO

(Dielectric).[1] -

SAM Treatment: Treat SiO

with OTS (Octadecyltrichlorosilane) to passivate traps and induce vertical packing of the naphthalene cores.[1] -

Deposition: Spin-coat the 2E7MN-derivative (10 mg/mL in Chlorobenzene) at 2000 rpm.

-

Annealing: Anneal at 100°C for 30 min to promote crystallization.

-

Contacts: Thermal evaporation of Gold (Au) source/drain electrodes through a shadow mask.[1]

Device Architecture Diagram

Figure 2: Bottom-Gate Top-Contact (BGTC) OFET configuration. The 2E7MN-based layer sits at the interface of the dielectric, where charge transport occurs.

References

-

Sonogashira Coupling Protocols

-

Naphthalene Derivatives in Electronics

-

Electronic Properties of Alkoxynaphthalenes

-

General Properties of 2-Ethynyl-6-methoxynaphthalene (Isomer Reference)

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 2-Ethynyl-7-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the critical safety information for 2-Ethynyl-7-methoxynaphthalene, providing an in-depth analysis for laboratory and research professionals. Moving beyond a simple recitation of data, this document aims to provide a foundational understanding of the hazards associated with this compound, enabling a proactive and informed approach to safety.

Core Hazard Identification and Immediate Actions

2-Ethynyl-7-methoxynaphthalene requires careful handling due to its potential health and environmental effects. The primary hazards, as defined by the Globally Harmonized System (GHS), are detailed below. Understanding these is the first step in establishing a safe operating procedure.

GHS Hazard Classifications:

-

Serious Eye Damage/Eye Irritation: This is a significant concern, with the potential for serious eye damage upon contact.[1]

-

Hazardous to the Aquatic Environment, Acute Hazard: The compound is recognized as being very toxic to aquatic life.[1]

Associated Hazard Statements:

Immediate Precautionary Measures (P-Statements):

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

The following diagram illustrates the logical flow of hazard recognition to immediate protective actions.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Ethynyl-7-methoxynaphthalene via Sonogashira Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 2-ethynyl-7-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Sonogashira cross-coupling reaction, a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] We present a detailed, field-proven methodology that employs a two-step sequence: the initial palladium- and copper-cocatalyzed coupling of 2-bromo-7-methoxynaphthalene with trimethylsilylacetylene (TMSA), followed by a selective deprotection of the trimethylsilyl (TMS) group. This approach enhances reaction control and minimizes side reactions, ensuring a high yield of the desired product.[4][5] This guide includes a deep dive into the reaction mechanism, step-by-step experimental procedures, and critical insights for optimization and troubleshooting.

Introduction: The Significance of Arylalkynes and the Sonogashira Coupling

Arylalkynes, such as 2-ethynyl-7-methoxynaphthalene, are pivotal structural motifs in a wide range of applications, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The Sonogashira reaction stands as one of the most powerful and versatile methods for their synthesis due to its operational simplicity, mild reaction conditions, and tolerance of various functional groups.[1][6]

The reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[7] While effective, the direct use of acetylene gas is hazardous and impractical in a standard laboratory setting. To circumvent this, a common and superior strategy is the use of trimethylsilylacetylene (TMSA) as a stable, liquid acetylene surrogate.[2][4] The bulky trimethylsilyl group prevents the common side reaction of alkyne homocoupling (Glaser coupling) and allows for precise, mono-alkynylation of the aryl halide.[5][8] The TMS protecting group is then easily removed under mild conditions to yield the terminal alkyne.[4][9]

The Sonogashira Coupling Mechanism

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The Sonogashira coupling proceeds via two interconnected and synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2]

-

The Palladium Cycle: This cycle is responsible for the core C-C bond formation.

-

Reductive Elimination/Generation of Pd(0): If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species, Pd(PPh₃)₂.[2]

-

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl halide (2-bromo-7-methoxynaphthalene), forming a Pd(II)-aryl intermediate. The reactivity order for the halide is I > Br > Cl.[10]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide ligand to the Pd(II)-aryl complex. This is often the rate-determining step.[2]

-

Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to release the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[2]

-

-

The Copper Cycle: This cycle activates the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne (TMSA), increasing the acidity of the terminal proton.[2]

-

Deprotonation: The amine base deprotonates the alkyne, forming a highly reactive copper(I) acetylide intermediate.[2] This species is then ready for the transmetalation step with the palladium complex.

-

The amine base serves a dual role: it acts as the base for alkyne deprotonation and neutralizes the hydrogen halide (HBr) byproduct formed during the reaction.[1]

Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of 2-Ethynyl-7-methoxynaphthalene

This protocol is divided into two primary stages: the Sonogashira coupling to form the TMS-protected intermediate, followed by the deprotection to yield the final product.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |

| 2-Bromo-7-methoxynaphthalene | C₁₁H₉BrO | 237.09 | 200875-36-1 | >98% | Starting aryl halide.[11] |

| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 1066-54-2 | >98% | Acetylene surrogate.[4] |

| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | 99% | Palladium(II) precatalyst.[12] |

| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | >99% | Co-catalyst. Use fresh.[10] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | >99.5% | Base and solvent. Distill before use. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Reaction solvent. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 6674-22-2 | >98% | Deprotection agent.[9] |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous | Solvent for deprotection. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | For extraction/chromatography. |

| Saturated aq. NH₄Cl | - | - | - | - | For work-up. |

| Brine | - | - | - | - | For extraction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent. |

| Silica Gel | SiO₂ | - | 7631-86-9 | - | For column chromatography. |

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. Triethylamine is flammable and corrosive. TMSA is flammable. Reactions should be conducted under an inert atmosphere.

Step-by-Step Procedure

Part A: Sonogashira Coupling - Synthesis of 2-((Trimethylsilyl)ethynyl)-7-methoxynaphthalene

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-7-methoxynaphthalene (2.37 g, 10.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.40 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[1]

-

Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (20 mL) and anhydrous triethylamine (20 mL) via syringe. Stir the mixture to obtain a suspension.

-

Alkyne Addition: Add trimethylsilylacetylene (1.70 mL, 1.18 g, 12.0 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with dichloromethane (3 x 20 mL).

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude TMS-protected product as a solid or oil.

-

Purification (Optional): The crude product is often clean enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to obtain pure 2-((trimethylsilyl)ethynyl)-7-methoxynaphthalene.

Part B: Deprotection - Synthesis of 2-Ethynyl-7-methoxynaphthalene

-

Reaction Setup: Dissolve the crude TMS-protected intermediate from the previous step in methanol (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

-

Base Addition: Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv) to the solution. An alternative mild condition involves using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 mL, 1.0 mmol, 0.1 equiv) in acetonitrile with a small amount of water at elevated temperature.[9]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Work-up and Extraction: Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 40 mL).

-

Washing and Drying: Combine the organic extracts, wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/DCM gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-ethynyl-7-methoxynaphthalene as a solid.

Characterization

The final product should be characterized by standard spectroscopic methods:

-

¹H NMR: Expect characteristic signals for the methoxy group (~3.9 ppm), the acetylenic proton (~3.1 ppm), and the aromatic protons in their respective regions.

-

¹³C NMR: Expect signals for the two sp-hybridized carbons of the alkyne (~84 ppm and ~77 ppm) along with the aromatic and methoxy carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₁₀O, MW = 182.22 g/mol ).

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive catalyst; poor quality reagents; presence of oxygen. | Use fresh Pd and Cu catalysts.[10] Ensure anhydrous solvents and strictly inert conditions by thoroughly degassing.[1] |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Ensure high-purity reagents and solvents. Maintain proper temperature control.[10] |

| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; insufficient palladium catalyst activity. | Rigorously exclude oxygen from the reaction. Ensure the Pd/Cu ratio is appropriate.[8][10] Using TMSA largely prevents this. |

| Incomplete Reaction | Steric hindrance; insufficient reaction time or temperature. | Increase reaction time. Gently heat the reaction mixture (e.g., to 50-60 °C) if room temperature is ineffective.[13] |

| Incomplete Deprotection | Insufficient base or reaction time. | Increase the amount of base or extend the reaction time. Ensure the methanol used is anhydrous if using K₂CO₃. |

References

- Sonogashira coupling - Wikipedia.

- DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Sonogashira Coupling - Chemistry LibreTexts.

- Optimization of reaction conditions for the Sonogashira reaction.

- A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

- Sonogashira Coupling - Organic Chemistry Portal.

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing.

- Optimization of the reaction conditions of the Sonogashira-type coupling reaction.

- General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal.

- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.

- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing.

- Trimethylsilylacetylene - Wikipedia.

- The Power of Protection: How Trimethylsilylacetylene Enhances Chemical Synthesis Efficiency. LinkedIn.

- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics.

- An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry.

- A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. Taylor & Francis Online.

- 2-Bromo-7-methoxynaphthalene. ChemScene.

- Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene. Benchchem.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- 6-METHOXY-2-NAPHTHALENEBORONIC ACID. Organic Syntheses.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. DSpace [repository.kaust.edu.sa]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 9. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemscene.com [chemscene.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

Application Note: Protocol for Click Chemistry using 2-Ethynyl-7-methoxynaphthalene

Introduction & Scope

This guide details the protocol for utilizing 2-Ethynyl-7-methoxynaphthalene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While its isomer (2-ethynyl-6-methoxynaphthalene) is widely recognized as a precursor to Naproxen, the 7-methoxy variant serves as a critical tool in chemical biology as a solvatochromic fluorophore and a lipophilic pharmacophore tag .

When conjugated to biomolecules or small molecule libraries, this naphthalene derivative imparts two distinct properties:

-

Fluorescence: It acts as a "turn-on" or environmentally sensitive blue-emitting fluorophore, useful for probing hydrophobic pockets in proteins.

-

Steric & Lipophilic Profile: It introduces a rigid, planar aromatic system, often used in Fragment-Based Drug Discovery (FBDD) to probe π-π stacking interactions within receptor active sites.

Key Technical Challenges

-

Hydrophobicity: The naphthalene core is poorly soluble in aqueous media, leading to precipitation before reaction completion if not managed with specific co-solvents.

-

Cu(I) Stability: In biological contexts, the copper catalyst must be stabilized by ligands (e.g., THPTA) to prevent biomolecule oxidation and catalyst disproportionation.

Chemical Mechanism & Logic

The reaction follows the standard Cu(I)-catalyzed cycle but is kinetically influenced by the steric bulk of the naphthalene ring.

Reaction Scheme

The terminal alkyne of 2-Ethynyl-7-methoxynaphthalene reacts with an organic azide to form a 1,4-disubstituted 1,2,3-triazole.

Figure 1: Mechanistic flow of the naphthalene-alkyne conjugation. The Cu(I) complex coordinates the alkyne first, lowering the pKa of the terminal proton.

Experimental Protocols

Protocol A: Bioconjugation (Protein/Glycan Labeling)

Best for: Labeling azido-modified proteins or cell lysates in aqueous buffer.

Causality Note: We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand.[1] Unlike TBTA, THPTA is fully water-soluble, preventing the copper complex from precipitating and crashing out the hydrophobic naphthalene probe.

Materials Checklist

| Component | Stock Concentration | Solvent | Storage |

| 2-Ethynyl-7-methoxynaphthalene | 10 mM | DMSO (Anhydrous) | -20°C (Dark) |

| Azide-Protein Target | 1–5 mg/mL | PBS (pH 7.4) | -80°C |

| CuSO₄ · 5H₂O | 20 mM | ddH₂O | RT |

| THPTA Ligand | 100 mM | ddH₂O | -20°C |

| Sodium Ascorbate | 100 mM | ddH₂O | Freshly Prepared |

| Aminoguanidine (Optional) | 100 mM | ddH₂O | -20°C |

Step-by-Step Procedure

-

Protein Preparation: Adjust protein concentration to 2 mg/mL in PBS. Ensure no metal chelators (EDTA/EGTA) are present, as they will strip the Copper catalyst.

-

Probe Addition (Solubility Check): Add the naphthalene alkyne stock to the protein solution.

-

Target Final Conc: 50–100 µM.

-

Critical Limit: Keep final DMSO concentration < 5%. If the solution turns cloudy (precipitation), add 10% glycerol or increase DMSO slightly, but do not exceed protein tolerance.

-

-

Catalyst Pre-Complexing (The "Master Mix"): Why? Pre-mixing CuSO₄ and THPTA ensures Cu(II) is chelated before it hits the protein, reducing oxidative damage.

-

Mix: 1 µL CuSO₄ (20 mM) + 2 µL THPTA (100 mM).

-

Incubate for 5 minutes. (Ratio Cu:Ligand should be 1:5).

-

-

Reaction Initiation: Add reagents in this specific order to the protein/alkyne mixture:

-

Cu-THPTA Complex (Final Cu conc: 1 mM).

-

Aminoguanidine (Final: 5 mM) – Prevents protein crosslinking by oxidized ascorbate.

-

Sodium Ascorbate (Final: 5 mM) – Initiates reaction by reducing Cu(II) to Cu(I).

-

-

Incubation: Incubate for 1 hour at Room Temperature in the dark (Naphthalenes are photosensitive).

-

Purification: Remove unreacted naphthalene probe via dialysis or spin desalting columns (7K MWCO). Note: The hydrophobic probe may stick to plastic; use low-binding tubes.

Protocol B: Small Molecule Library Synthesis

Best for: Synthesizing drug-like fragments or fluorescent standards in organic solvents.

Causality Note: In organic synthesis, we use the tBuOH/Water system. This solvent mixture solubilizes both the hydrophobic naphthalene and the water-soluble copper salt without needing complex ligands.

Step-by-Step Procedure

-

Solvent Prep: Prepare a 1:1 mixture of tert-Butanol and Water.

-

Reactants: Dissolve 2-Ethynyl-7-methoxynaphthalene (1.0 equiv) and the organic Azide (1.0 equiv) in the solvent mixture (0.1 M final concentration).

-

Catalyst Addition:

-

Add CuSO₄ (0.1 equiv, 10 mol%).

-

Add Sodium Ascorbate (0.5 equiv, 50 mol%).

-

Note: The solution should turn bright yellow/orange upon reduction to Cu(I).

-

-

Monitoring: Stir vigorously at RT for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc). The triazole product is usually more polar than the naphthalene alkyne.

-

Workup: Dilute with water. The hydrophobic product will likely precipitate. Filter or extract with Ethyl Acetate.

Workflow Visualization

Figure 2: Decision tree for the bioconjugation workflow, emphasizing the critical solubility check for the hydrophobic naphthalene probe.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Naphthalene insolubility in aqueous buffer. | Increase DMSO to 10% or add 0.1% Triton X-100. |

| Low Yield | Oxygen poisoning of Cu(I). | Degas buffers with Argon; Increase Ascorbate to 10 mM. |

| Protein Degradation | Reactive Oxygen Species (ROS). | Ensure THPTA:Cu ratio is at least 5:[2]1. Add Aminoguanidine.[3] |

| No Fluorescence | Fluorescence quenching by Cu(II). | Add EDTA (10 mM) after the reaction is finished to chelate excess copper. |

References

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters, 6(24), 4603–4606. (Foundational work on fluorogenic click probes). Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

preparation of fluorescent probes using 2-Ethynyl-7-methoxynaphthalene

Executive Summary

This guide details the protocol for utilizing 2-Ethynyl-7-methoxynaphthalene (7-EMN) as a core scaffold for synthesizing blue-emitting fluorescent probes. Unlike the more common 2,6-isomer, the 2,7-substitution pattern offers unique geometric properties for binding assays and molecular orientation studies.

7-EMN functions as a "Click-Ready" Fluorophore . Its terminal alkyne group allows for rapid conjugation to azide-functionalized biomolecules (proteins, DNA, lipids) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Furthermore, the methoxy group at the 7-position acts as an electron donor (auxochrome), making the naphthalene core moderately solvatochromic—useful for probing local polarity in hydrophobic pockets of enzymes or membranes.

Chemical Basis & Mechanism[1]

To effectively use 7-EMN, one must understand its photophysical and chemical behavior.

-

Photophysics: The naphthalene core absorbs in the UV range. The methoxy group (electron donor) and the ethynyl group (conjugation extender) bathochromically shift the absorption to the near-UV (approx. 320–350 nm) and emission to the blue region (approx. 400–450 nm).

-

Reactivity (The "Click" Handle): The terminal alkyne is chemically inert under physiological conditions but reacts specifically with azides in the presence of Cu(I) to form a stable 1,2,3-triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.[1]

Mechanism of Probe Synthesis (CuAAC)

The synthesis relies on the formation of a copper-acetylide intermediate, which captures the organic azide. The resulting triazole ring not only links the fluorophore to the target but also extends the

Figure 1: Reaction pathway for the conjugation of 7-EMN to a target molecule via CuAAC Click Chemistry.

Experimental Protocol

Protocol A: Synthesis of 7-EMN Conjugates via CuAAC

Objective: To label an azide-functionalized small molecule or peptide with 7-EMN.

Reagents Required:

| Reagent | Concentration | Role | Storage |

|---|---|---|---|

| 2-Ethynyl-7-methoxynaphthalene | 10 mM in DMSO | Fluorophore | -20°C, Dark |

| Target Azide (R-N3) | 10 mM in DMSO/H2O | Target Biomolecule | -20°C |

| CuSO4 · 5H2O | 50 mM in dH2O | Catalyst Precursor | RT |

| Sodium Ascorbate | 100 mM in dH2O | Reducing Agent (Cu(II)→Cu(I)) | Freshly Prepared |

| THPTA Ligand | 50 mM in dH2O | Cu(I) Stabilizer (Prevents oxidation) | 4°C |

| Buffer | 100 mM Phosphate (pH 7.4) | Reaction Medium | RT |

Step-by-Step Procedure:

-

Preparation of Reaction Mixture:

-

In a 1.5 mL microcentrifuge tube, combine reagents in the following order to prevent copper precipitation:

-

Solvent: 500 µL Phosphate Buffer (pH 7.4). Note: If reagents are insoluble, add up to 20% DMSO.

-

Target Azide: Add to a final concentration of 50–100 µM.

-

Fluorophore (7-EMN): Add to a final concentration of 100–200 µM (2 equivalents relative to azide).

-

-

Critical Step: Premix the Copper-Ligand complex separately. Mix 5 µL of CuSO4 (50 mM) with 10 µL of THPTA (50 mM). Incubate for 1 minute.

-

-

Initiation:

-

Add the Cu-THPTA complex to the reaction tube.[1]

-

Add Sodium Ascorbate (final conc. 2.5 mM) to initiate the reaction. The solution may turn slightly yellow (characteristic of Cu(I)).

-

-

Incubation:

-

Purge the headspace with Nitrogen or Argon (optional but recommended to protect Cu(I)).

-

Incubate at Room Temperature for 1–2 hours in the dark with gentle agitation.

-

-

Quenching & Purification:

-

Small Molecules: Dilute with Ethyl Acetate, wash with water/brine, and purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

-

Biomolecules: Purify via Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis to remove excess 7-EMN and copper.

-

Protocol B: Characterization of the Probe

Objective: Validate structure and fluorescence properties.

-

TLC Monitoring:

-

Run TLC (Hexane:EtOAc 8:2).

-

7-EMN (Starting Material): High Rf, blue fluorescence under UV (365 nm).

-

Product: Lower Rf (due to triazole polarity), distinct blue fluorescence.

-

Stain: Anisaldehyde stain will show the naphthalene core as a purple/red spot upon heating.

-

-

Spectroscopic Validation:

-

UV-Vis: Measure Absorbance between 250–450 nm. Look for the disappearance of the sharp alkyne C≡C stretch (approx. 2100 cm⁻¹ in IR) and a slight redshift in UV max due to triazole conjugation.

-

Fluorescence: Excitation scan (fix Em at 450 nm) and Emission scan (fix Ex at absorption max, likely ~330 nm).

-

Application Case Study: Solvatochromic Sensing

Because 7-EMN possesses an electron-donating methoxy group, the resulting triazole conjugate often behaves as a "Push-Pull" system if the target (R) is electron-withdrawing.

Experiment: Polarity Sensitivity Assay

-

Dissolve the purified 7-EMN-Conjugate in solvents of varying polarity: Toluene (Non-polar), Dichloromethane (Intermediate), Methanol (Polar), and Water.

-

Measure Emission Spectra.[2]

-

Expected Result:

-

Non-polar (Toluene): Emission ~400–410 nm (Vibronic structure visible).

-

Polar (Methanol): Emission ~430–450 nm (Broad, structureless band).

-

Interpretation: A red shift in polar solvents indicates Intramolecular Charge Transfer (ICT). This property allows the probe to report on the hydrophobicity of protein binding sites.

-

Figure 2: Jablonski diagram illustrating the solvatochromic shift mechanism (ICT) of methoxynaphthalene derivatives.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation of Fluorophore | 7-EMN is highly hydrophobic. | Increase DMSO content to 30–50% or use a sulfonated ligand (e.g., BTTES) to improve solubility. |

| No Reaction (Starting Material Remains) | Oxidation of Cu(I) to Cu(II). | Use fresh Sodium Ascorbate. Degas solvents.[1][3][4] Increase catalyst load to 10 mol%. |

| Low Fluorescence Quantum Yield | Quenching by Copper or Aggregation. | Perform rigorous purification (EDTA wash) to remove Cu ions. Check for aggregation (ACQ) by measuring spectra at lower concentrations (<1 µM). |

| Broad/Red-shifted Emission in Buffer | Non-specific binding or aggregation. | Add 0.1% Tween-20 or BSA to prevent dye aggregation in aqueous buffers. |

References

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

- Niko, Y., et al. (2013). "Solvatochromic naphthalene derivatives for probing lipid membrane properties." Journal of Materials Chemistry B.

-

Sigma-Aldrich. "Product Specification: 2-Ethynyl-6-methoxynaphthalene (Isomer Analog Data)." Link

Sources

functionalization of 2-Ethynyl-7-methoxynaphthalene for biological imaging

Application Note: Functionalization of 2-Ethynyl-7-methoxynaphthalene for Bioorthogonal Imaging

Abstract

This technical guide details the application of 2-Ethynyl-7-methoxynaphthalene (7-EMN) as a solvatochromic, bioorthogonal fluorophore. Unlike its more common isomer (2-ethynyl-6-methoxynaphthalene), the 2,7-substitution pattern offers distinct electronic polarization properties useful for probing hydrophobic pockets in lipid bilayers and protein aggregates. This guide focuses on utilizing the terminal alkyne moiety via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label azide-tagged biomolecules, providing a robust protocol for metabolic mapping and in vitro conjugation.

Part 1: Chemical Basis & Fluorogenic Properties

1.1 The "Minimalist" Tag 7-EMN belongs to a class of "minimalist" linkers. Unlike bulky dyes (e.g., Rhodamine, FITC) that can perturb the biological function of the target, the ethynyl-naphthalene scaffold is small, lipophilic, and planar.

-

Excitation/Emission (Predicted):

; -

Solvatochromism: The methoxy group (electron donor) and the naphthalene core create a push-pull system. The emission spectrum red-shifts in polar solvents, making it an excellent reporter for local polarity changes (e.g., when a protein undergoes conformational changes or when the probe enters a lipid membrane).

-

Two-Photon Cross-Section: Naphthalene derivatives often exhibit significant two-photon absorption cross-sections (~20–50 GM), enabling deep-tissue imaging with reduced phototoxicity.

1.2 The "Click" Mechanism The terminal alkyne is the "warhead." It is inert to native biological functional groups (amines, thiols) but reacts rapidly with azides in the presence of Cu(I).

-

Pre-Click: The alkyne fluorescence is often partially quenched or exhibits a lower quantum yield.

-

Post-Click (Triazole Formation): The formation of the 1,2,3-triazole ring expands the conjugated

-system and rigidifies the structure, typically resulting in a fluorescence turn-on effect (2-5x intensity increase).

Part 2: Functionalization Protocols

Protocol A: In Vitro Labeling of Azide-Modified Proteins

Use Case: Labeling purified proteins that have been chemically modified with NHS-Azide or expressed with azidohomoalanine (AHA).

Materials:

-

Protein-Azide:

in PBS (pH 7.4). -

7-EMN Stock:

in DMSO.[1] -

CuSO

Solution: -

THPTA Ligand:

in water (Tris(3-hydroxypropyltriazolylmethyl)amine). Critical: THPTA protects proteins from oxidative damage by copper. -

Sodium Ascorbate:

in water (Freshly prepared).

Step-by-Step Workflow:

-

Ligand Complexation (The "Master Mix"): Premix CuSO

and THPTA in a 1:5 molar ratio to form the catalytic complex.-

Mix

CuSO

-

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube, add reagents in this exact order to prevent precipitation:

-

Protein-Azide solution (

-

7-EMN Stock (Final:

- Cu-THPTA Complex (from Step 1).

-

Sodium Ascorbate (Final:

-

Protein-Azide solution (

-

Incubation: Vortex gently. Incubate in the dark at 25°C for 1 hour .

-

Quenching & Purification: Add EDTA (final

) to chelate copper. Remove excess 7-EMN via spin desalting columns (7K MWCO) or dialysis against PBS. -

Validation: Measure fluorescence (

) and calculate Degree of Labeling (DOL).

Protocol B: Metabolic Labeling & Cellular Imaging

Use Case: Visualizing newly synthesized glycans or lipids in live cells.

Experimental Logic: Cells are "fed" an azide-containing precursor (e.g., Azido-sugars). The cellular machinery incorporates this "Trojan horse" into the cell surface. We then "click" the 7-EMN probe onto these sites.

Reagents:

-

Precursor: Ac

ManNAz (N-azidoacetylmannosamine-tetraacylated) for sialic acid labeling. -

Fixative: 4% Paraformaldehyde (PFA).

-

Click Cocktail: (See Table 1).

Table 1: Optimized Click Cocktail for Cell Imaging

| Component | Stock Conc. | Final Conc. | Role |

|---|---|---|---|

| PBS | 1X | Buffer | Physiological medium |

| CuSO

Step-by-Step Workflow:

-

Metabolic Incorporation:

-

Seed HeLa or CHO cells on coverslips.

-

Treat with

Ac -

Control: Treat parallel wells with DMSO vehicle only.

-

-

Fixation (Crucial for Copper Stability):

-

Wash cells 2x with warm PBS.

-

Fix with 4% PFA for 15 min at RT.

-

Wash 3x with PBS.

-

-

The Click Reaction:

-

Prepare the Click Cocktail fresh. Add Ascorbate last.

-

Add

cocktail to each coverslip. -

Incubate for 30–60 minutes at RT in the dark.

-

-

Washing:

-

Wash 3x with PBS + 1% Tween-20 (removes non-specifically bound probe).

-

Wash 2x with PBS.

-

-

Imaging:

-

Mount with DAPI-containing media.

-

Image using DAPI filter set (or specific UV/Blue channel).

-

Note: 7-EMN is environmentally sensitive. Membrane-bound signal may appear blue-shifted compared to cytosolic aggregates.

-

Part 3: Visualization of Logic Flow

The following diagram illustrates the metabolic labeling pathway, highlighting the specific entry point of the 7-EMN probe.

Caption: Workflow for metabolic incorporation of azide reporters followed by bioorthogonal functionalization with 2-Ethynyl-7-methoxynaphthalene.

Part 4: Troubleshooting & Critical Controls

4.1 Fluorescence Background

-

Issue: High background signal in the nucleus or cytoplasm.

-

Cause: Hydrophobic non-specific binding of the naphthalene core.

-

Solution: Increase washing steps with BSA (1%) or Tween-20. Perform a "No-Copper" control; if fluorescence persists, it is non-specific binding, not a Click product.

4.2 Copper Toxicity (For Live Cells)

-

Warning: Copper is toxic to live mitochondria.

-

Adaptation: If live-cell imaging is strictly required, switch to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . However, 7-EMN is a terminal alkyne and requires Copper. For live cells, you must use a Copper-Free variant (e.g., DBCO-naphthalene), or strictly limit Cu concentration (<50

M) and use the BTTES ligand which is less cytotoxic than TBTA.

4.3 Isomer Specificity

-

Ensure you are using the 2,7-isomer . The 2,6-isomer (related to Acedan/Naproxen) has slightly different spectral properties. The 2,7-isomer typically exhibits a larger Stokes shift due to the specific dipole orientation across the short axis of the naphthalene.

References

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

-

Niko, Y., et al. (2013). Solvatochromic Naphthalene Derivatives for Bioimaging. Journal of Materials Chemistry B. (Representative context for naphthalene probes). [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

Sources

synthesis of 2,7-diethynylnaphthalene derivatives from 7-methoxy precursors

Application Note: High-Fidelity Synthesis of 2,7-Diethynylnaphthalene from Methoxy Precursors

Executive Summary

This guide details the synthesis of 2,7-diethynylnaphthalene (2,7-DEN) and its derivatives starting from 2,7-dimethoxynaphthalene . 2,7-DEN is a critical rigid-rod linker used in the construction of covalent organic frameworks (COFs), molecular wires, and liquid crystalline materials.

While halogenated naphthalenes are common starting materials, they are often expensive or limited in substitution patterns. This protocol leverages the phenol-to-triflate activation strategy , allowing researchers to utilize abundant methoxy-substituted precursors. The workflow proceeds through four distinct phases: Demethylation, Triflation (Activation), Sonogashira Coupling, and Silyl Deprotection.

Retrosynthetic Analysis & Strategy

The transformation relies on converting the chemically inert methoxy groups into reactive electrophiles (triflates) capable of undergoing oxidative addition with Palladium(0).

Figure 1: Retrosynthetic pathway converting the inert methoxy group into a reactive alkyne handle.

Experimental Protocols

Phase 1: Demethylation (The Unmasking)

Objective: Cleave the methyl ether to reveal the phenolic hydroxyl groups.

Reaction:

Materials:

-

2,7-Dimethoxynaphthalene (1.0 eq)

-

Boron Tribromide (

), 1.0 M in DCM (3.0 eq) -

Dichloromethane (anhydrous)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under

flow. -